2-chloro-N-cyclohexyl-5-[(cyclohexylcarbonyl)amino]benzamide
Overview
Description
2-chloro-N-cyclohexyl-5-[(cyclohexylcarbonyl)amino]benzamide is a useful research compound. Its molecular formula is C20H27ClN2O2 and its molecular weight is 362.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.1761058 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
2-chloro-N-cyclohexyl-5-[(cyclohexylcarbonyl)amino]benzamide and related compounds have been synthesized and characterized in various studies, focusing on their application in asymmetric synthesis, organic synthesis, and the development of new materials. For example, cyclosulfamides, synthesized from chlorosulfonyl isocyanate and nitrogen mustards or amino acids, are valuable tools for asymmetric synthesis, offering practical access to five-membered cyclosulfamides with well-defined configurations (Regainia et al., 2000). Similarly, cesium carboxylate-promoted iridium-catalyzed C-H amidation/cyclization of benzamides has been reported, showcasing efficient and regioselective reactions to produce functionalized quinazoline-2,4(1H,3H)-diones, important for biologically and medicinally significant compounds (Zhang et al., 2016).
Biological Activities and Application in Material Science
Research on benzamide derivatives, including structures similar to this compound, has led to the discovery of compounds with potent antitumor activities. For instance, benzothiazole derivatives have been synthesized and found to exhibit excellent in vivo inhibitory effects on tumor growth, highlighting the potential of these compounds in cancer therapy (Yoshida et al., 2005). Additionally, carboxylate-containing polyamides synthesized from 2,6-di(amino)benzoic acid and various dichlorides have demonstrated the significance of NH…O hydrogen bonds in the stability of Ca(II) complexes, relevant to biomineralization studies (Ueyama et al., 1998).
Photophysical Studies and Antimicrobial Activity
Photophysical studies on benzo[a]phenoxazinium chlorides, including those with structural similarities to this compound, have shown that these compounds exhibit high resistance to photobleaching in model biological membranes. This property is essential for developing durable fluorescent markers and probes for biological imaging (Raju et al., 2016). Furthermore, specific derivatives have been reported to possess significant anti-influenza A virus activities, offering insights into the development of new antiviral agents (Hebishy et al., 2020).
Properties
IUPAC Name |
2-chloro-5-(cyclohexanecarbonylamino)-N-cyclohexylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-12-11-16(23-19(24)14-7-3-1-4-8-14)13-17(18)20(25)22-15-9-5-2-6-10-15/h11-15H,1-10H2,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBSVQLWLTBAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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